molecular formula C12H14O5 B126888 Methyl sinapate CAS No. 20733-94-2

Methyl sinapate

Cat. No.: B126888
CAS No.: 20733-94-2
M. Wt: 238.24 g/mol
InChI Key: JHLPYWLKSLVYOI-SNAWJCMRSA-N
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Description

Methyl sinapate is an ester derivative of sinapic acid, a naturally occurring hydroxycinnamic acid. It is commonly found in plants, particularly in the Brassicaceae family. This compound is known for its photoprotective properties, making it a significant compound in the development of natural sunscreens. Its ability to absorb ultraviolet radiation and convert it into harmless heat makes it an ideal candidate for protecting biological tissues from UV damage .

Mechanism of Action

Target of Action

Methyl sinapate is a derivative of a natural sunscreen and its primary targets are the cells that are exposed to UV radiation . It has been found to increase the frequency of cells with chromosome aberrations in the CHO K-1 cells treated with MMC, 4NQO, or UV .

Mode of Action

This compound interacts with its targets by absorbing harmful UV radiation . This absorption of UV photons is the first step in a complex process that leads to the protection of cells from the adverse effects of UV exposure . The compound undergoes distinct structural changes upon electronic excitation .

Biochemical Pathways

This compound is involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the accumulation of UV-absorbing sinapate esters in plants . The induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), a key enzyme in this pathway, depends on the bZIP transcription factors ELONGATED HYPOCOTYL 5 (HY5) and HY5-HOMOLOG (HYH) that function downstream of all three photoreceptors .

Pharmacokinetics

Its ability to absorb uv radiation suggests that it may have good bioavailability when applied topically .

Result of Action

The result of this compound’s action is the protection of cells from the harmful effects of UV radiation . It achieves this by increasing the frequency of cells with chromosome aberrations, thereby enhancing the cells’ ability to resist damage from UV exposure .

Action Environment

The action of this compound is influenced by environmental factors such as exposure to UV radiation . Its effectiveness as a sunscreen is also affected by solvent-solute interactions, which can affect the electronic structure and excited-state decay dynamics of the compound .

Biochemical Analysis

Biochemical Properties

Methyl sinapate interacts with various enzymes, proteins, and other biomolecules. It is involved in multiple biological processes in plants . The metabolic network of this compound includes enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (sinapine) esterase (SCE) .

Cellular Effects

This compound has been found to have various cellular effects. It has been reported to have antioxidant, anti-microbial, anti-cancer, and UV filtering activities . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown how solvent-solute interactions affect the electronic structure and excited-state decay dynamics of the chromophore .

Metabolic Pathways

This compound is involved in the shikimate/phenylpropanoid pathway, which leads to the production of a broad spectrum of O-ester conjugates . It interacts with enzymes such as SGT, SCT, SMT, and SCE .

Transport and Distribution

It is known that sinapate esters, to which this compound belongs, are abundantly found in different plant parts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl sinapate can be synthesized through the esterification of sinapic acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound can be produced by extracting sinapic acid from plant sources, followed by its esterification with methanol. The extraction process involves the use of solvents such as ethanol or methanol to isolate sinapic acid from plant biomass. The esterification process is then scaled up using industrial reactors and continuous flow systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl sinapate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl sinapate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl sinapate is unique among sinapate esters due to its specific photoprotective properties. Similar compounds include:

    Ethyl sinapate: Similar in structure but with an ethyl group instead of a methyl group.

    Sinapoyl glucose: A glycosylated derivative of sinapic acid, found in plants.

    Sinapoyl malate: Another ester derivative of sinapic acid, commonly found in plants.

This compound stands out due to its optimal balance of UV absorption, stability, and ease of synthesis, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-94-2
Record name Antithiamine factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Methyl sinapate has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol.

ANone: Yes, several research papers provide spectroscopic data for this compound, including:

  • 13C NMR and Mass Spectrometry Data: [] This study reports the 13C NMR and mass spectral data for this compound and various synthesized esters.
  • UV, IR, 1H, 13C, and 2D NMR Data: [] This research utilizes UV, IR, and various NMR techniques (1H, 13C, 2D) to elucidate the structure of this compound isolated from Kopsia singapurensis Ridl.

ANone: While specific material compatibility data is not provided in the papers, this compound's solubility in various organic solvents has been investigated. Studies have determined its solubility in:

  • tert-butanol, tert-pentanol, ethyl acetate, and n-hexane: [] This research determined solubilities and thermodynamic properties of dissolution for this compound in these solvents.
  • Eight imidazolium-based ionic liquids: [] This study explored this compound's solubility in various ionic liquids composed of PF6− and BF4− anions.

ANone: The research primarily focuses on this compound's potential as a natural antioxidant and its role in plant biology. Further research is needed to explore applications based on its material compatibility and stability under various conditions.

ANone: Hydrolysis of this compound and other related compounds by FAEs plays a significant role in:

  • Biodegradation of plant cell walls: [] FAEs contribute to the breakdown of plant materials by releasing ferulic acid from its esterified forms, including this compound.
  • Improving the digestibility of plant biomass: [] FAEs enhance the enzymatic digestibility of plant cell walls, potentially improving the utilization of plant biomass for various applications.

ANone: Yes, computational chemistry has been employed to investigate the photoprotection mechanism of this compound:

  • Quantum chemical calculations and femtosecond transient absorption spectroscopy: [, ] These studies utilized computational methods alongside experimental techniques to understand the excited-state dynamics of this compound and its photoisomerization process.

ANone: Several studies highlight the impact of structural modifications on this compound's properties:

  • Hydroxyl group methylation and antioxidant activity: [] This research indicates that methylation of the hydroxyl group on the phenol ring of this compound decreases its free radical scavenging activity.
  • Substitution and UV energy dissipation mechanisms: [] This study reveals that substitution patterns on the aromatic ring of this compound influence its UV energy dissipation mechanisms, impacting its potential as a sunscreen agent.
  • Ester chain length and anti-inflammatory activity: [] This research shows that increasing the ester chain length of sinapic acid esters, including this compound, generally enhances their anti-inflammatory activity in a rat paw edema model.

A: While specific stability data is limited in the provided research, one study mentions the thermal instability of the cis form of this compound. [] Further research is needed to comprehensively assess its stability under various storage conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.